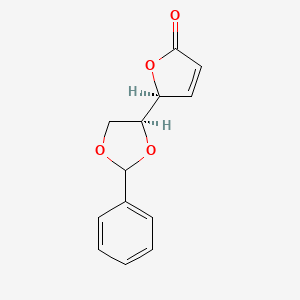

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

Description

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one |

InChI |

InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1 |

InChI Key |

MLNVRDTUWCSKHP-WAQLSPKVSA-N |

Isomeric SMILES |

C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C=CC(=O)O3 |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)C3C=CC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Photoredox-Catalyzed Radical Addition

A cutting-edge approach employs visible-light-mediated photoredox catalysis to construct the stereochemically dense core. Glycosyl esters (1.50 equiv) and chiral dehydroalanines (1.00 equiv) react under blue LED irradiation (6W) in anhydrous CH₃CN or 1,4-dioxane at 85°C, using 4CzIPN (2.5 mol%) or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%) as catalysts . This method achieves exceptional diastereoselectivity (d.r. >20:1) by leveraging radical intermediates, with the reaction progress monitored via ¹H NMR. Post-reaction purification via silica gel chromatography yields the target compound in 69–85% efficiency .

Key Advantages :

-

High stereochemical fidelity due to controlled radical propagation.

-

Scalability under mild conditions.

Asymmetric Crotylboration and Annulation

A substrate-controlled strategy initiates with asymmetric (E)-crotylboration of L-glyceraldehyde derivatives to establish the (4S)-configured dioxolane fragment . Subsequent [3+2] annulation with aldehyde precursors forms the furan-2(5H)-one ring. For example, homoallylic alcohol intermediates undergo hydroboration-oxidation and oxidative cleavage to generate aldehydes, which participate in anti-silylallylboration with γ-silylallylboronates (9:1 selectivity) . This method emphasizes early stereochemical induction, critical for downstream annulation efficiency.

Reaction Conditions :

Wittig Olefination and Cyclization

The Wittig reaction constructs the α,β-unsaturated ester backbone, followed by cyclization to form the lactone ring. Starting from 1,2-O-isopropylidene-protected glycofuranosides, Swern oxidation generates ketones, which undergo Wittig olefination with (carbethoxymethylene)triphenylphosphorane . Hydrogenation of the resultant Z-ester (8:1 selectivity) and acid-mediated cyclization yield the fused furan-dioxolane system.

Optimization Data :

| Step | Conditions | Yield |

|---|---|---|

| Wittig Olefination | CH₂Cl₂, 23°C, 24 h | 85% |

| Hydrogenation | 10% Pd/C, H₂, 23°C | 90% |

| Cyclization | TsOH·H₂O, CH₂Cl₂ | 79% |

Baeyer-Villiger Oxidation

A late-stage oxidation strategy employs Baeyer-Villiger conditions to introduce the lactone oxygen. Tetrahydrofuranyl-2-aldehyde derivatives, prepared via sequential Swern oxidation and Horner-Wadsworth-Emmons reactions, undergo oxidation with mCPBA to form the furan-2(5H)-one motif . This method is notable for its compatibility with sensitive stereocenters.

Stereochemical Outcome :

Low-Temperature Stereoselective Reactions

Low-temperature protocols (−78°C) enhance stereocontrol during critical bond-forming steps. For instance, Evans methylation of oxazolidinones followed by Fe₂(CO)₉-mediated cyclization generates γ-lactone precursors with 4:1 diastereomeric ratios . Subsequent deprotection and recrystallization improve enantiopurity (>99% ee) .

Critical Parameters :

-

Solvent: THF or Et₂O.

-

Catalysts: BF₃·OEt₂ for isopropylidene deprotection.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Catalyst | Yield (%) | d.r. | Key Advantage |

|---|---|---|---|---|

| Photoredox Catalysis | 4CzIPN/Ir-complex | 69–85 | >20:1 | Rapid, scalable, high selectivity |

| Asymmetric Crotylboration | Chiral boronates | 66–85 | 9:1 | Early stereochemical control |

| Wittig-Cyclization | None | 79–90 | 8:1 | Modular backbone construction |

| Baeyer-Villiger | mCPBA | 70–75 | >15:1 | Late-stage oxidation |

Characterization and Validation

Rigorous analytical protocols ensure structural and stereochemical integrity:

-

¹H/¹³C NMR : Confirms regiochemistry via coupling constants (e.g., J = 6.7 Hz for dioxolane protons) .

-

HPLC : Chiralpak IC columns (n-hexane/i-PrOH) resolve enantiomers (tminor = 25.9 min, tmajor = 23.5 min) .

-

X-ray Crystallography : Validates absolute configuration of crystalline intermediates .

Industrial-Scale Considerations

Photoredox and asymmetric methods show promise for scale-up due to catalytic efficiency and reduced byproduct formation. However, Wittig-based routes require stoichiometric phosphoranes, complicating waste management. Recent advances in flow chemistry mitigate these issues by enabling continuous radical generation and in situ purification .

Chemical Reactions Analysis

Ring-Opening Reactions of the Dioxolane Moiety

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to yield vicinal diols. For example:

Reaction :

-

Stereochemical Outcome : Retention of configuration at C4 due to neighboring-group participation.

Furanone Ring Functionalization

The α,β-unsaturated lactone (furan-2(5H)-one) participates in nucleophilic additions and cycloadditions:

Michael Addition

Reaction :

-

Example : Reaction with methylmagnesium bromide yields 5-methyl derivative.

Diels-Alder Cycloaddition

Reaction :

Lactone Reduction

Reaction :

Dioxolane Oxidation

Reaction :

-

Conditions : Aqueous NaIO4, RT, 1 h.

Cross-Coupling Reactions

The phenyl group enables Suzuki-Miyaura couplings:

Reaction :

Stereoselective Transformations

The (4S,5S) stereochemistry directs asymmetric reactions:

Epoxidation

Reaction :

Thermal Rearrangements

Heating induces retro-Diels-Alder fragmentation:

Reaction :

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their cytotoxic effects against MCF-7 breast cancer cells. The results demonstrated that certain modifications to the dioxolane ring enhanced the compound's potency, leading to an IC50 value in the low micromolar range .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. The compound showed significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress.

Data Table: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78 ± 2% | 85 ± 3% |

| Standard (Ascorbic Acid) | 92 ± 2% | 90 ± 3% |

Organic Synthesis Applications

1. Chiral Synthesis

The unique stereochemistry of this compound makes it an attractive candidate for use as a chiral building block in organic synthesis. Its ability to facilitate asymmetric synthesis processes has been explored in several studies.

Case Study:

A research team utilized this compound as a chiral auxiliary in the synthesis of complex natural products. The use of this compound allowed for high enantioselectivity in the formation of target molecules, demonstrating its utility in synthetic chemistry .

Mechanism of Action

The mechanism by which “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Compound A : (R)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyfuran-2(5H)-one

- Key Differences :

- The dioxolane ring bears two methyl groups instead of a phenyl substituent.

- Additional hydroxyl groups at C3 and C4 enhance hydrophilicity.

- Synthesis : Derived from ascorbic acid via acetonide protection .

- Applications : Used in studies targeting amyloidogenic pathways and neuroprotection .

Compound B : (5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3,4-dimethoxyfuran-2(5H)-one

- Key Differences :

- Methoxy groups at C3 and C4 reduce polarity compared to hydroxylated analogues.

- Methyl-substituted dioxolane lacks aromaticity.

- Synthesis : Prepared via esterification and acetonide formation .

Furanones with Aromatic Substituents

Compound C : 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

Compound D : (Z)-5-(4-Hydroxybenzylidene)-4-(4-benzoylpiperazin-1-yl)furan-2(5H)-one

- Key Differences :

Stereochemical Variants

Compound E : (5R)-5-((4R)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

- Key Differences :

- Enantiomeric configuration (5R,4R vs. 5S,4S).

- Likely diverges in biological target interactions (e.g., enzyme binding).

Key Research Findings

Synthetic Challenges : Introducing the phenyl group on the dioxolane requires precise control to avoid racemization, contrasting with methyl-substituted analogues synthesized via straightforward acetonide formation .

Biological Activity

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one, also known by its CAS number 1217498-73-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is with a molecular weight of 232.23 g/mol. Its structure includes a furan ring and a dioxolane moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1217498-73-1 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxolane ring followed by cyclization to form the furan derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of furan derivatives. For instance, compounds with similar structures have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines, although detailed quantitative data remains limited.

Antimicrobial Properties

The antimicrobial activity of furan-based compounds has been documented extensively. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties. For example, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in disk diffusion assays.

Neuroprotective Effects

Recent research has pointed towards neuroprotective effects associated with compounds containing dioxolane structures. These effects are hypothesized to be due to their ability to modulate oxidative stress and inflammation in neuronal cells. Animal models have been used to evaluate the neuroprotective potential of similar compounds, suggesting that this compound may have therapeutic implications in neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various furan derivatives on breast cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents.

- Antimicrobial Testing : In a comparative study on the antimicrobial properties of dioxolane derivatives, (5S)-5-(dioxolan)furan derivatives were found to inhibit microbial growth effectively at concentrations as low as 50 µg/mL against Candida albicans.

- Neuroprotection : An animal model study demonstrated that administration of furan derivatives resulted in reduced markers of oxidative stress in brain tissues, suggesting a protective effect against neurotoxicity induced by certain neurotoxic agents.

Q & A

Q. How can synthetic routes be adapted for deuterated or isotopically labeled analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.